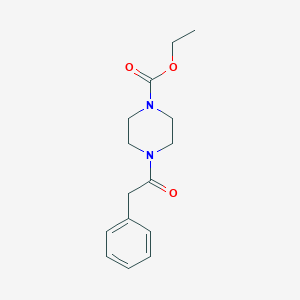
Ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate is a chemical compound with a piperazine ring substituted with an ethyl ester group and a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile, and the mixture is stirred at room temperature for several hours . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its piperazine moiety.
Industry: Utilized in the production of specialty chemicals and as a building block for various chemical syntheses
Mechanism of Action
The mechanism of action of ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-piperazinecarboxylate: Similar structure but lacks the phenylacetyl group.
Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate: Similar structure with a chloroacetyl group instead of a phenylacetyl group.
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Contains a pyrazine ring instead of a phenylacetyl group
Uniqueness
Ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate is unique due to the presence of both the phenylacetyl and ethyl ester groups, which confer specific chemical and biological properties. The phenylacetyl group can enhance the compound’s ability to interact with aromatic binding sites, while the ethyl ester group can influence its solubility and reactivity.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-15(19)17-10-8-16(9-11-17)14(18)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
InChI Key |
SUBSCRJDGJCWJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















